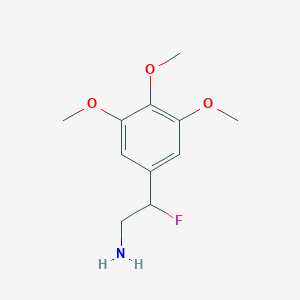
2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine” is a chemical compound with the molecular formula C11H16FNO3 . It has a molecular weight of 229.25 .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine” consists of a fluoro group attached to an ethan-1-amine group, which is further attached to a phenyl ring with three methoxy groups .
Aplicaciones Científicas De Investigación
Chiral Derivatization Agents
One application of fluoro-phenyl-ethanamine derivatives is as chiral derivatizing agents. For instance, the synthesis and enantiomeric separation of 2-Fluoro-2-phenyl-1-aminoethane from styrene have been described, with its application in distinguishing amides prepared from different chiral acids via fluorine NMR, showcasing its utility in stereochemical analysis (Hamman, 1989).
Synthesis of β-Fluoro-arylamines
The asymmetric synthesis of primary and secondary β-Fluoro-arylamines using reductive aminases from fungi is another notable application. This process yields β-fluoro primary or secondary amines with high conversion and enantiomeric excess, demonstrating the relevance of fluoro-phenyl-ethanamine derivatives in the development of chiral amines for pharmaceutical chemistry (González-Martínez et al., 2020).
Fluorination Techniques
Fluorinated Michael acceptors' reactions with nucleophiles, including amines, are significant for the synthesis of β-substituted α-fluoro ketones. This research area demonstrates the fluoro-phenyl-ethanamine derivatives' importance in organic synthesis, particularly in introducing fluorine atoms into organic molecules to alter their reactivity and physical properties (Ramb et al., 2016).
Catalytic and Template Properties
Investigations into the catalytic and template properties of fluorinated alcohols for olefin epoxidation by H2O2 indicate the broader utility of fluorine-containing compounds in facilitating chemical reactions under mild conditions. These studies highlight the ability of fluorine atoms to influence reaction mechanisms and outcomes significantly (de Visser et al., 2003).
Labeling and Detection Techniques
Amine-reactive activated esters of meso-CarboxyBODIPY are used for the fluorogenic detection and labeling of amines, amino acids, and proteins. The substantial change in emission spectra and intensity upon conjugation makes such derivatives valuable tools in biochemical and analytical applications (Jeon et al., 2020).
Propiedades
IUPAC Name |
2-fluoro-2-(3,4,5-trimethoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO3/c1-14-9-4-7(8(12)6-13)5-10(15-2)11(9)16-3/h4-5,8H,6,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJFRQWHMSRSJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(CN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-Azido-2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B1484989.png)
![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1484990.png)

![2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484995.png)
![(2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484997.png)
![1-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484998.png)
![2-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484999.png)
![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1485000.png)
![1-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485001.png)


![methyl({3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1485007.png)
![{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1485008.png)
![3-[(Oxolan-3-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1485012.png)